2-Bromo-3-cyclopropylaniline
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Overview
Description
2-Bromo-3-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of 3-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclopropyl-substituted anilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropyl-substituted anilines.
Scientific Research Applications
2-Bromo-3-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylaniline: Lacks the bromine substituent, leading to different reactivity and applications.
2-Bromoaniline: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Cyclopropylamine: A simpler compound with different chemical behavior due to the absence of the aromatic ring.
Uniqueness
2-Bromo-3-cyclopropylaniline is unique due to the presence of both the bromine and cyclopropyl substituents on the aniline ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
2-bromo-3-cyclopropylaniline |
InChI |
InChI=1S/C9H10BrN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2 |
InChI Key |
CKWWONPVHUEUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)N)Br |
Origin of Product |
United States |
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